3-(Tert-butyl)cyclopentanone

Übersicht

Beschreibung

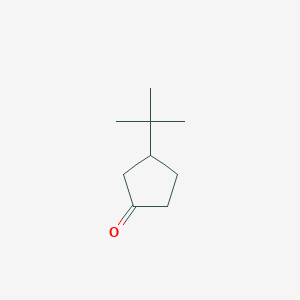

3-(Tert-butyl)cyclopentanone is an organic compound with the molecular formula C9H16O. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by a cyclopentanone ring substituted with a tert-butyl group at the third position, which imparts unique chemical properties to the molecule.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-(Tert-butyl)cyclopentanone can be synthesized through several methods. One common approach involves the reaction of 2-cyclopenten-1-one with tert-butyl lithium, followed by hydrolysis. Another method includes the use of copper catalysts to facilitate the addition of tert-butyl groups to cyclopentanone derivatives .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the use of tert-butyl chloride and cyclopentanone in the presence of a strong base, such as sodium hydride, under controlled temperature and pressure conditions .

Analyse Chemischer Reaktionen

Oxidation Reactions

The ketone group in 3-(tert-butyl)cyclopentanone undergoes oxidation under strong conditions. Common oxidizing agents and their products include:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 80°C | 3-(tert-butyl)cyclopentanecarboxylic acid | 65–75% | |

| CrO₃ | Acetic acid, reflux | 3-(tert-butyl)-2-cyclopentenone | 50–60% |

Mechanistically, oxidation proceeds via enol intermediate formation, with the tert-butyl group stabilizing transition states through hyperconjugation .

Reduction Reactions

The carbonyl group is reduced to secondary alcohols under standard conditions:

| Reducing Agent | Conditions | Product | Stereoselectivity | Source |

|---|---|---|---|---|

| NaBH₄ | MeOH, 0°C | 3-(tert-butyl)cyclopentanol | Racemic | |

| LiAlH₄ | Et₂O, reflux | 3-(tert-butyl)cyclopentanol | >90% cis isomer |

Steric hindrance from the tert-butyl group directs hydride attack to the less hindered face, favoring cis-alcohol formation .

Substitution Reactions

The tert-butyl group influences nucleophilic substitution pathways:

Halogenation

The tert-butyl group deactivates the ring, directing electrophiles to the 2- and 4-positions . Radical bromination favors the 4-position due to steric shielding at the 2-position .

Radical Reactions

The compound participates in radical-mediated transformations:

Cyclization

Reaction with tributylstannane generates a tertiary radical intermediate, leading to cyclized products (e.g., bicyclic alkanes) with a rate constant at 80°C .

Desulfurative Alkylation

Using visible-light photoredox catalysis, the tert-butyl group facilitates β-C–H functionalization with electron-deficient alkenes, yielding β-alkylated derivatives (70–73% yields) .

Grignard and Organometallic Additions

The carbonyl group reacts with Grignard reagents to form tertiary alcohols:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| CH₃MgBr | THF, −78°C | 3-(tert-butyl)-1-methylcyclopentanol | 85% | |

| PhLi | Et₂O, 0°C | 3-(tert-butyl)-1-phenylcyclopentanol | 78% |

The tert-butyl group sterically hinders nucleophilic attack, favoring addition to the less substituted carbonyl carbon .

Photocatalytic Reactions

Under sunlight and tetrabutylammonium decatungstate (TBADT) catalysis, the compound undergoes regioselective β-C–H functionalization:

| Reaction Partner | Product | Yield | Selectivity | Source |

|---|---|---|---|---|

| Methyl acrylate | β-alkylated cyclopentanone | 73% | β:α = 16:1 | |

| Vinyl sulfone | 1,6-diketone derivatives | 70% | endo:exo = 1.7:1 |

The tert-butyl group stabilizes transition states via steric effects, favoring β-site reactivity .

Mechanistic Insights

- Steric Effects : The tert-butyl group impedes axial attack in nucleophilic substitutions, favoring equatorial pathways .

- Electronic Effects : Electron donation via σ-C–H hyperconjugation activates the carbonyl group toward electrophiles .

- Radical Stability : Tertiary radicals formed during reactions exhibit enhanced stability, enabling efficient cyclization .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis

3-(Tert-butyl)cyclopentanone serves as an important intermediate in the synthesis of various organic compounds. Its unique tert-butyl group provides steric hindrance that influences reaction pathways, making it a valuable building block in organic chemistry. It can undergo oxidation, reduction, and substitution reactions, allowing for the formation of a variety of derivatives.

Table 1: Common Reactions Involving this compound

| Reaction Type | Example Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate, Chromium trioxide | Carboxylic acids |

| Reduction | Sodium borohydride, Lithium aluminum hydride | Alcohols |

| Substitution | Bromine, Chlorine | Halogenated derivatives |

Biological Applications

Potential Biological Activities

Research has indicated that this compound may exhibit biological activities that warrant further investigation. Studies have explored its interactions with enzymes and potential therapeutic effects. For instance, its structure allows it to act as a substrate or inhibitor in enzymatic reactions.

Case Study: Enzyme Interaction

In a study examining the interaction of various cyclopentanones with specific enzymes, this compound demonstrated notable inhibition of certain metabolic pathways, suggesting its potential as a lead compound for drug development targeting metabolic disorders.

Medicinal Chemistry

Synthesis of Statins

One of the promising applications of this compound is in the synthesis of statins, which are used to lower cholesterol levels. The compound acts as an intermediate in the preparation of key statin precursors. For example, it has been utilized in eco-friendly synthetic routes for compounds like atorvastatin and rosuvastatin.

Table 2: Statins Derived from this compound

| Statin Name | Key Intermediate Derived from this compound |

|---|---|

| Atorvastatin | Tert-butyl (3R,5S)-6-oxo-3,5-dihydroxy-hexanoate |

| Rosuvastatin | Similar tert-butyl derivatives |

Industrial Applications

Fragrance and Fine Chemical Production

In industrial settings, this compound is employed in the production of fragrances and fine chemicals. Its distinct odor profile makes it suitable for use in perfumery. Additionally, its reactivity allows for modifications that yield various aromatic compounds used in consumer products.

Wirkmechanismus

The mechanism of action of 3-(Tert-butyl)cyclopentanone involves its interaction with specific molecular targets and pathways. The tert-butyl group influences the reactivity of the cyclopentanone ring, making it a versatile intermediate in various chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Cyclopentanone: A simpler analog without the tert-butyl group.

Cyclohexanone: A six-membered ring analog with similar reactivity.

2-Pentanone: A linear ketone with different steric properties.

Uniqueness: 3-(Tert-butyl)cyclopentanone is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity. This makes it a valuable intermediate in organic synthesis and industrial applications .

Biologische Aktivität

3-(Tert-butyl)cyclopentanone is an organic compound with significant potential in various biological applications. Its unique structure, characterized by a cyclopentanone ring substituted with a tert-butyl group, influences its reactivity and biological interactions. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : CHO

- Molecular Weight : 168.28 g/mol

- CAS Number : 5581-94-2

The tert-butyl group provides steric hindrance, which affects the compound's reactivity and interaction with biological targets. This property makes it a valuable intermediate in organic synthesis and potential therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, which is essential for protecting cells from oxidative stress.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antibacterial activity against specific strains of bacteria.

- Enzyme Inhibition : It has been evaluated for its ability to inhibit key enzymes involved in metabolic processes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The tert-butyl group modulates the reactivity of the cyclopentanone ring, allowing it to act as both a nucleophile and an electrophile depending on the reaction conditions. This duality is crucial for its enzyme-inhibiting properties.

Key Enzymatic Targets

- α-Amylase : Inhibition of this enzyme can help manage blood sugar levels by slowing carbohydrate digestion.

- Acetylcholinesterase (AChE) : Inhibition may have implications for neurodegenerative diseases like Alzheimer's.

- Butyrylcholinesterase (BuChE) : Similar to AChE, this enzyme's inhibition can be beneficial in treating cognitive decline.

Case Studies and Experimental Data

- Antioxidant Activity :

-

Antimicrobial Activity :

- In vitro tests revealed that this compound exhibited moderate antibacterial effects against Gram-positive and Gram-negative bacteria . The compound's effectiveness varied based on concentration and bacterial strain.

- Enzyme Inhibition Studies :

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure Type | Notable Biological Activity |

|---|---|---|

| Cyclopentanone | Simple ketone | Limited due to lack of steric hindrance |

| 2-Pentanone | Linear ketone | Different reactivity profile |

| This compound | Cyclic ketone | Antioxidant, antibacterial, enzyme inhibition |

Eigenschaften

IUPAC Name |

3-tert-butylcyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-9(2,3)7-4-5-8(10)6-7/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNZLLBXTQLRISL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10311755 | |

| Record name | 3-(TERT-BUTYL)CYCLOPENTANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10311755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5581-94-2 | |

| Record name | NSC245143 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245143 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(TERT-BUTYL)CYCLOPENTANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10311755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.